2-(3-Bromophenyl)-2H-tetrazol-5-amine
Description
2-(3-Bromophenyl)-2H-tetrazol-5-amine is a nitrogen-rich heterocyclic compound featuring a tetrazole ring (a five-membered ring with four nitrogen atoms) substituted at the 2-position with a 3-bromophenyl group and an amine group at the 5-position. Tetrazoles are known for their high thermodynamic stability, acidity (pKa ~4.9 for 5-aminotetrazole), and versatility in pharmaceutical and energetic materials . The bromophenyl substituent enhances lipophilicity and may influence biological activity by interacting with aromatic binding pockets in enzymes or receptors.
Properties
Molecular Formula |
C7H6BrN5 |
|---|---|
Molecular Weight |
240.06 g/mol |
IUPAC Name |
2-(3-bromophenyl)tetrazol-5-amine |
InChI |
InChI=1S/C7H6BrN5/c8-5-2-1-3-6(4-5)13-11-7(9)10-12-13/h1-4H,(H2,9,11) |
InChI Key |
IKXATUJIWVRVKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2N=C(N=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-2H-tetrazol-5-amine typically involves the reaction of 3-bromobenzonitrile with sodium azide under acidic conditions to form the tetrazole ring. This reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction can be summarized as follows:
Starting Material: 3-bromobenzonitrile
Reagent: Sodium azide
Solvent: Dimethylformamide (DMF)
Conditions: Elevated temperature, typically around 100°C
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-2H-tetrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions under specific conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted phenyl-tetrazole derivatives.
Oxidation: Formation of oxidized tetrazole derivatives.
Reduction: Formation of reduced tetrazole derivatives.
Scientific Research Applications
2-(3-Bromophenyl)-2H-tetrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer and antimicrobial properties.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-2H-tetrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Core Heterocycle Variations
The tetrazole ring distinguishes 2-(3-Bromophenyl)-2H-tetrazol-5-amine from analogs with other heterocycles:
Triazoles and pyrazoles are less acidic but offer better bioavailability in drug design .
Substituent Position and Electronic Effects
The 3-bromophenyl group’s position and halogen substitution influence electronic properties:
- 3-Bromophenyl vs. The meta-bromo substitution in this compound balances steric hindrance and electronic effects (e.g., resonance withdrawal) for optimal reactivity .
Physical Properties
Thermal Stability : Tetrazoles decompose explosively above 200°C, whereas triazoles and pyrazoles are more thermally stable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
